![molecular formula C12H8N2O3S B3057558 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-82-6](/img/new.no-structure.jpg)
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of hydroxyl and phenyl groups further enhances its chemical properties and potential applications. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the desired thienopyrimidine-2,4-dione .
Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
作用机制
The mechanism of action of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, thienopyrimidines have been shown to inhibit protein kinases, which are essential enzymes involved in cell growth, differentiation, and signaling pathways . By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis.
相似化合物的比较
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar dione structure but contain an additional oxygen atom in the ring system.
Uniqueness
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
824983-82-6 |
|---|---|
分子式 |
C12H8N2O3S |
分子量 |
260.27 g/mol |
IUPAC 名称 |
3-hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI 键 |
AUGRTFPCHUPOTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


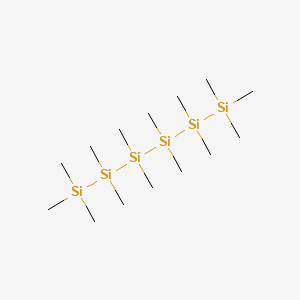
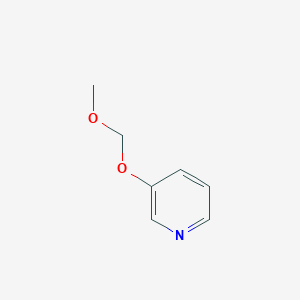
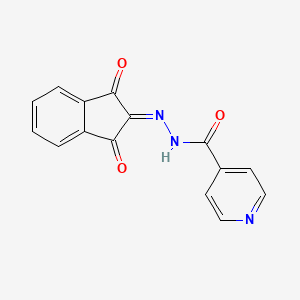

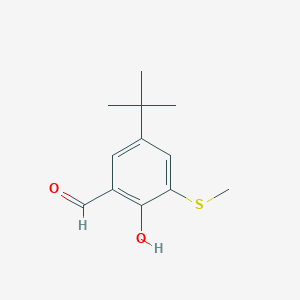

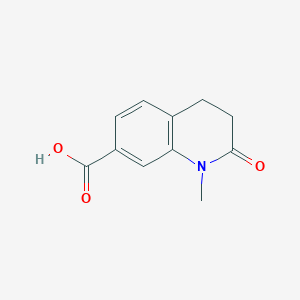


![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)




